molecular formula C22H24N2O5 B1262399 [5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone

[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone

Cat. No. B1262399
M. Wt: 396.4 g/mol
InChI Key: PDPJEZFKQLNMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[(4-methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone is a member of naphthalenes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various chemical reactions, such as acylation, Grignard reactions, etherification, and reactions with nucleophiles. One example includes the synthesis of similar compounds through the reaction of beta-tetralone with phenyl anisoate and subsequent reactions (Jones et al., 1979).

  • Chemical Interactions and Structure : Investigations into the molecular structure and interactions of related compounds provide insights into their chemical behavior. For instance, a study on a similar compound revealed insights into molecular conformation, steric binding interactions, and pharmacophore models (Shim et al., 2002).

Pharmacological Research

  • Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. For example, specific derivatives showed promise as anticancer agents, indicating the potential therapeutic applications of these compounds (Gouhar & Raafat, 2015).

  • Anticonvulsant Activity : Research into compounds with structural similarities has revealed anticonvulsant activities, suggesting potential applications in treating seizure disorders (Rajak et al., 2010).

Material Science and Chemistry

  • Crystallographic Analysis : Studies have been conducted on similar compounds to understand their crystal structures, which can have implications in material science and molecular engineering (Nishijima et al., 2010).

  • Chemical Transformation and Synthesis : Research has explored the chemical transformation and synthesis of related compounds, which contributes to the development of new materials and chemicals (Banerjee et al., 2010).

properties

Product Name

[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

[5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-methoxypiperidin-1-yl)methanone

InChI

InChI=1S/C22H24N2O5/c1-26-15-9-11-24(12-10-15)22(25)19-13-16(29-23-19)14-28-21-8-7-20(27-2)17-5-3-4-6-18(17)21/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

PDPJEZFKQLNMMN-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C(=O)C2=NOC(=C2)COC3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone
Reactant of Route 2
Reactant of Route 2
[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone
Reactant of Route 3
Reactant of Route 3
[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone
Reactant of Route 4
[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone
Reactant of Route 5
Reactant of Route 5
[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone
Reactant of Route 6
Reactant of Route 6
[5-[(4-Methoxy-1-naphthalenyl)oxymethyl]-3-isoxazolyl]-(4-methoxy-1-piperidinyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.